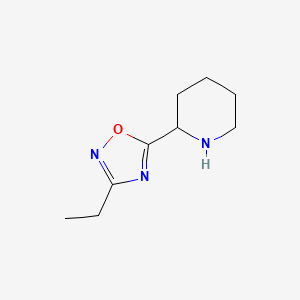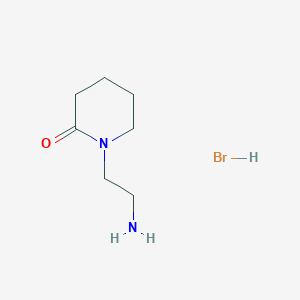
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide
Vue d'ensemble
Description
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, also known as 1-bromo-2-piperidin-2-yl-ethanamine, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 247.22 g/mol and is soluble in a variety of organic solvents. 1-bromo-2-piperidin-2-yl-ethanamine is a versatile building block for organic synthesis, and its various applications are being explored in many areas of research.
Applications De Recherche Scientifique
Metabolic Fate and Pharmacological Effects
Hydroxylaminoglutethimide, a metabolite of aminoglutethimide, and its behavior in the human body have been studied, shedding light on the metabolic pathways and pharmacodynamics of related compounds. The discovery of hydroxylaminoglutethimide as a novel metabolite indicates complex metabolic processes for related compounds, potentially including 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. The formation of such metabolites can be drug-induced, suggesting adaptive metabolic responses in humans (Jarman et al., 1983).
Pharmacokinetics of Related Compounds
Studies on compounds like irinotecan (a camptothecin derivative) and its metabolites provide insights into the absorption, metabolism, and elimination processes that may be relevant to understanding the pharmacokinetics of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. These studies discuss the metabolic conversion, glucuronidation, and the resulting pharmacological effects, including toxicity profiles, of the compounds under investigation (Gupta et al., 1994).
Potential Therapeutic Applications
Cancer Therapeutics
Compounds like CPT-11 (Irinotecan) and L-735,524, which exhibit similarities in structure to 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, have been explored for their antitumor activities, specifically their effects on DNA topoisomerase I and HIV-1 protease, respectively. These studies highlight the potential of related compounds in the development of cancer therapeutics, suggesting possible research avenues for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (Rowinsky et al., 1994).
Neurological and Psychiatric Disorders
Research on compounds like CX516, which modulates the AMPA receptor, offers insights into the potential neurological and psychiatric applications of related compounds. Although the results from these studies have been inconclusive, they pave the way for further exploration of similar compounds in treating conditions like schizophrenia (Marenco et al., 2002).
Pharmacogenetics and Personalized Medicine
The study of genetic variations in enzymes like human carboxylesterase 2 (hCE-2), which activates anticancer drugs like irinotecan, provides a foundation for personalized medicine approaches. Understanding the genetic factors that influence drug metabolism can guide the development of more effective and personalized therapeutic strategies (Kim et al., 2007).
Propriétés
IUPAC Name |
1-(2-aminoethyl)piperidin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHFJXWJOGRVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185303-09-6 | |
| Record name | 2-Piperidinone, 1-(2-aminoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1520994.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)
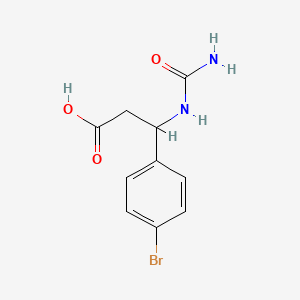



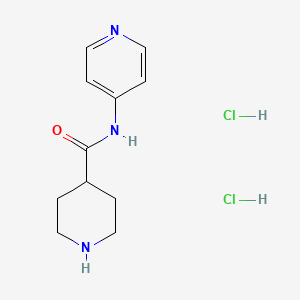

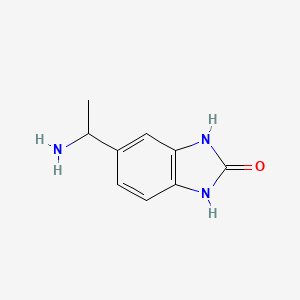

amine](/img/structure/B1521011.png)


